molecular formula C11H13ClN2O2 B3424126 (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride CAS No. 332061-88-8

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B3424126
CAS No.: 332061-88-8
M. Wt: 240.68 g/mol
InChI Key: XQQBWUZSLDACSS-PPHPATTJSA-N
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Description

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a cyanophenyl group, and a butanoic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.

Mechanism of Action

The mechanism of action of similar compounds has been reported. For example, the Wolff-Kishner reduction involves the reaction of hydrazine with a carbonyl to form a hydrazone, using a mechanism similar to that of imine formation .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-Cyanophenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and (S)-alanine.

    Condensation Reaction: The initial step involves the condensation of 4-cyanobenzaldehyde with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The cyanophenyl group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4-(thiobenzoylthio)pentanoic acid
  • 4-Cyanophenylboronic acid
  • N-Cyanoacetamides

Uniqueness

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and cyanophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBWUZSLDACSS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375861
Record name (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-88-8, 270065-88-8
Record name Benzenebutanoic acid, β-amino-4-cyano-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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